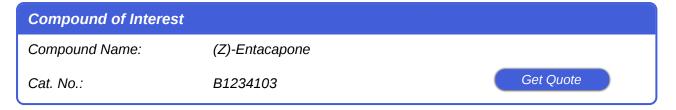


The Pharmacokinetic Profile of (Z)-Entacapone in Rodents: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of (Z)-Entacapone in rodents, with a primary focus on rat models. (Z)-Entacapone is the active geometric isomer of Entacapone, a potent and selective peripheral catechol-O-methyltransferase (COMT) inhibitor used as an adjunct therapy in the management of Parkinson's disease. While the administered drug is typically the (E)-isomer, it undergoes in vivo isomerization to the active (Z)-form. This document details the absorption, distribution, metabolism, and excretion (ADME) of Entacapone, with a specific emphasis on the formation and disposition of its (Z)-isomer.

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of Entacapone and its (Z)-isomer in rats, compiled from various studies.

Table 1: Absorption and Distribution of Entacapone in Rats



Parameter	Value	Species/Strain	Notes
Bioavailability (Oral)	20% - 55% (dose- dependent)	Rat	Following single doses of 10, 65, and 400 mg/kg of (E)- Entacapone.[1]
Time to Peak Plasma Concentration (Tmax)	5-15 minutes and 3-5 hours	Rat	Two peaks suggest enterohepatic circulation.[1]
Plasma Protein Binding	~5%	Mouse	In vitro data.[1]
Primary Binding Protein	Serum Albumin	In vitro	[2][3][4]

Table 2: Metabolism and Elimination of Entacapone in Rats



Parameter	Value	Species/Strain	Notes
Primary Metabolic Pathways	Isomerization to (Z)-isomer, Glucuronidation, Sulfation	Rat	The main metabolic pathway is glucuronidation.[1][5]
Primary Route of Excretion	Feces (>50%), Urine (~35%)	Rat	After intravenous administration of 14C-labeled Entacapone. [5]
Elimination Half-Life	Not explicitly stated for rats, but ranges from 30 minutes to 1 hour in dogs and 1.5 to 3 hours in humans.		
Metabolites Found in Plasma and Urine	Unchanged Entacapone, (Z)- isomer, N-dealkylated Entacapone, O- methylated Entacapone, 3,4- dihydroxy-5- nitrobenzaldehyde	Rat	[5]

Experimental Protocols

This section outlines the methodologies employed in key experiments to determine the pharmacokinetic profile of Entacapone in rodents.

Animal Models and Dosing

 Species: Wistar and Sprague-Dawley rats are commonly used in pharmacokinetic studies of Entacapone.[6][7] Mice (C57BL/6, BALB/c, CD1, NMRI) are also utilized for pharmacokinetic screening.[6]



 Administration: For oral administration studies, Entacapone is typically administered via gavage.[1] Intravenous administration is also used to determine absolute bioavailability and for excretion studies.[5] Doses in rat studies have ranged from 0.3 mg/kg to 600 mg/kg.[1][7]

Sample Collection and Preparation

- Blood Sampling: Blood samples are collected at various time points post-administration. For instance, a typical study in mice might involve collections at 5, 15, 30, 60, 120, and 240 minutes for intravenous routes, and 15, 30, 60, 120, 240, and 360 minutes for oral routes.
- Plasma Preparation: Blood is collected in tubes containing an anticoagulant (e.g., Na2-EDTA).[8] Plasma is then separated by centrifugation and stored frozen until analysis.[8][9]
- Plasma Extraction: A common method for extracting Entacapone and its metabolites from plasma involves protein precipitation with a solvent like methanol.[9] The supernatant is then collected, evaporated, and the residue is reconstituted in the mobile phase for analysis.[9]

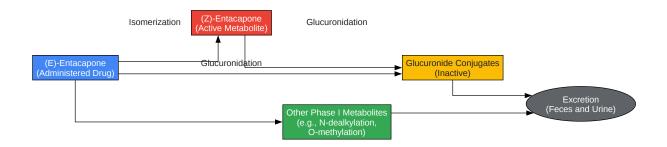
Bioanalytical Methods

- Instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of Entacapone and its metabolites in plasma.[6][10] HPLC with UV detection is also used.[11][12][13]
- Chromatographic Conditions: A reversed-phase C18 column is typically employed for separation.[10][11][12] The mobile phase often consists of a mixture of an acidic buffer (e.g., potassium phosphate buffer at pH 2.75 or 0.5% glacial acetic acid) and an organic solvent like methanol or acetonitrile.[9][11]
- Quantitation: A column-switching LC-ESI-MS-MS method has been developed for the direct analysis of Entacapone glucuronide in rat plasma, allowing for a wide dynamic range (0.0025-100 µg/ml) and a low limit of detection (1 ng/ml).[10]

Visualizations

The following diagrams illustrate key pathways and workflows related to the pharmacokinetics of **(Z)-Entacapone**.

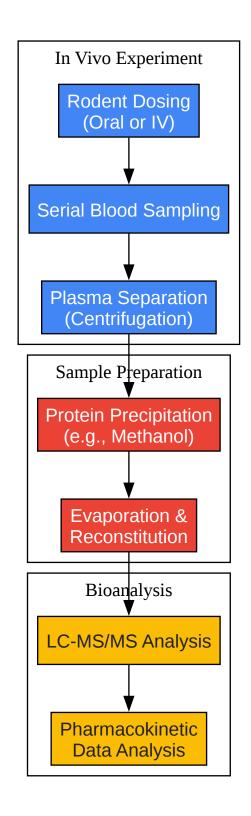




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Caption: Metabolic pathway of (E)-Entacapone in rodents.





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Caption: Experimental workflow for rodent pharmacokinetic studies.



Discussion

The pharmacokinetic profile of Entacapone in rodents is characterized by rapid absorption and extensive metabolism. A key metabolic step is the isomerization of the administered (E)-isomer to the pharmacologically active (Z)-isomer.[1][5] In rats, the absorption of Entacapone is dosedependent, and the presence of two plasma concentration peaks suggests significant enterohepatic recirculation.[1]

Distribution of Entacapone into tissues is limited, which is consistent with its high plasma protein binding in many species, although binding is notably lower in mice.[1]

Metabolism is the primary route of elimination for Entacapone. In addition to isomerization, the parent compound and its (Z)-isomer undergo extensive glucuronidation.[2][5] Other minor metabolic pathways in rats include N-dealkylation and O-methylation.[5] The resulting metabolites are primarily excreted in the feces, with a smaller portion eliminated in the urine.[5]

It is important to note that while this guide focuses on the (Z)-isomer, most preclinical pharmacokinetic studies administer the (E)-form. Therefore, the data presented reflects the combined disposition of both isomers and their metabolites. The rapid and efficient conversion to the (Z)-isomer underscores its importance as the primary active moiety. Further research focusing on the direct administration of the purified (Z)-isomer could provide more nuanced insights into its specific pharmacokinetic properties.

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